Levoverbenone

Catalog No.
S603166
CAS No.
1196-01-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levoverbenone

CAS Number

1196-01-6

Product Name

Levoverbenone

IUPAC Name

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1

InChI Key

DCSCXTJOXBUFGB-JGVFFNPUSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents
Soluble (in ethanol)

Synonyms

verbenone, verbenone, (+-)-isomer, verbenone, (1R)-isomer, verbenone, (1S)-isomer

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C

Isomeric SMILES

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C

The exact mass of the compound (-)-Verbenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in water; soluble in non-polar solventssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Bicyclic Monoterpenes - Supplementary Records. It belongs to the ontological category of 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Levoverbenone, or (1S,5S)-(-)-verbenone, is a bicyclic monoterpene ketone frequently utilized as an enantiopure building block in asymmetric synthesis and as an established anti-aggregation pheromone in forestry management [1]. As a "chiral pool" starting material, it provides a rigid, stereochemically defined bicyclo[3.1.1]heptane scaffold that is valued for synthesizing complex terpenoids, taxane core structures, and ambergris-type fragrance molecules [2]. In procurement, the critical selection factors for (-)-verbenone are its enantiomeric excess (ee) and chemical purity, as these directly dictate the diastereoselectivity of downstream ring-opening and functionalization reactions, as well as its biological efficacy in pest control formulations [2].

Substituting high-purity (-)-verbenone with lower-grade racemic mixtures (~55-60% ee), the (+)-enantiomer, or its unoxidized precursor (-)-alpha-pinene introduces measurable workflow and yield penalties. Utilizing (-)-alpha-pinene requires low-yielding allylic oxidations involving toxic heavy metals (e.g., chromium or lead reagents) to yield the ketone, complicating scale-up and waste management [1]. Furthermore, substituting with low-ee verbenone leads to diastereomeric mixtures during subsequent stereoselective reductions or ring-closing metathesis steps, requiring expensive and time-consuming chiral chromatography to resolve [1]. In semiochemical applications, substituting (-)-verbenone with related monoterpenes like cis-verbenol reverses the biological effect, acting as an attractant rather than the required anti-aggregation inhibitor for bark beetles [2].

Direct Chiral Pool Integration vs. De Novo Oxidation of (-)-alpha-Pinene

In the synthesis of complex bicyclic terpenoids and fragrance molecules, utilizing (-)-verbenone directly as a chiral pool precursor streamlines the synthetic route compared to starting from (-)-alpha-pinene. The traditional conversion of alpha-pinene to verbenone requires stoichiometric amounts of toxic oxidants (such as Pb(OAc)4 or CrO3) and proceeds with moderate yields (61-65%) while generating heavy metal waste [1]. By procuring (-)-verbenone directly, chemists bypass this oxidation step, reducing the overall synthetic sequence by 1-2 steps and eliminating the associated environmental and purification burdens, thereby accelerating the route to downstream targets like trans-fused decalin ambergris substitutes [1].

Evidence DimensionSynthetic Steps and Waste Generation
Target Compound Data(-)-Verbenone: Direct use, 0 oxidation steps, no heavy metal waste
Comparator Or Baseline(-)-alpha-Pinene: Requires 1-2 oxidation steps, generates stoichiometric Pb/Cr waste, ~61-65% yield
Quantified DifferenceEliminates 1-2 synthetic steps and 100% of heavy metal oxidation waste
ConditionsStandard laboratory-scale asymmetric synthesis of bicyclic terpenoids

Direct procurement of the oxidized ketone eliminates hazardous heavy-metal oxidation steps, streamlining scale-up and improving overall process greenness.

Impact of Enantiomeric Excess on Downstream Diastereoselectivity

The commercial viability of (-)-verbenone in asymmetric synthesis is heavily dependent on its enantiomeric excess (ee). Standard commercial grades of verbenone often exhibit low optical purity (approximately 53-60% ee), which compromises downstream synthesis [1] [2]. When low-ee (-)-verbenone is subjected to stereoselective transformations, such as reduction to cis-verbenol or ring-opening metathesis, it generates diastereomeric mixtures that are difficult to separate. Upgrading to high-purity (-)-verbenone (>98% ee) ensures high diastereomeric ratios in subsequent steps, directly translating to higher isolated yields of the target enantiopure frameworks and eliminating the need for late-stage chiral resolution[1].

Evidence DimensionDownstream Diastereomeric Purity and Resolution Requirement
Target Compound DataHigh-purity (-)-verbenone (>98% ee): High diastereoselectivity, no late-stage resolution needed
Comparator Or BaselineStandard commercial grade (~55-60% ee): Yields complex mixtures requiring chiral chromatography
Quantified DifferencePrevents substantial loss of yield to undesired enantiomers/diastereomers
ConditionsEnantiospecific synthesis of natural products and chiral ligands

Procuring high-ee (-)-verbenone is critical to avoiding yield losses and expensive purification bottlenecks in asymmetric synthesis.

Anti-Aggregation Pheromone Efficacy vs. Aggregation Attractants

In forestry and pest management, (-)-verbenone serves as an anti-aggregation pheromone, signaling that a host tree is fully colonized. Field trap assays demonstrate that the addition of verbenone to pheromone-baited traps interrupts the attraction of primary bark beetles, such as Dendroctonus ponderosae, reducing trap catches by over 70% at release rates of 1.8 mg/24 h [1]. In contrast, related oxidized monoterpenes like cis-verbenol act as aggregation pheromones that actively attract conspecifics. This divergence in biological response dictates that only pure verbenone can be used in tree-protection formulations, as contamination with attractant analogs neutralizes the repellent effect[1].

Evidence DimensionBark Beetle Trap Catch Reduction
Target Compound Data(-)-Verbenone: >70% reduction in trap catches (anti-aggregation)
Comparator Or Baselinecis-Verbenol: Acts as an attractant (aggregation)
Quantified DifferenceComplete reversal of biological function (repellent vs. attractant)
ConditionsField bioassays using Lindgren funnel traps at 1.8 mg/24 h release rates

For agricultural and forestry buyers, specifying pure (-)-verbenone is mandatory to achieve the desired pest-repellent effect and prevent accidental attraction.

Chiral Pool Starting Material for Complex Terpenoid Synthesis

(-)-Verbenone is a foundational starting material for the total synthesis of complex natural products, such as xishacorene B and taxane cores, where its pre-existing stereocenters and rigid bicyclic framework dictate the stereochemistry of downstream skeletal remodeling [1].

Precursor for Premium Ambergris-Type Fragrances

It is utilized in the fragrance industry to synthesize trans-fused bicyclic odorants (e.g., nor-polywood analogs). The specific (1S,5S) configuration is required to achieve the desired woody, amber-like olfactory notes without complex chiral resolution[2].

Active Ingredient in Forestry Semiochemical Formulations

Formulated into controlled-release pouches, (-)-verbenone is deployed in pine forests as an anti-aggregation pheromone to protect high-value trees from devastating bark beetle infestations (e.g., Mountain Pine Beetle) [3].

Synthesis of Chiral Ligands for Asymmetric Catalysis

The rigid, stereodefined structure of (-)-verbenone is used to derive chiral ligands and auxiliaries for transition-metal-catalyzed asymmetric transformations, requiring high-ee procurement to ensure catalyst enantioselectivity[4].

Physical Description

Colourless liquid; Minty spicy aroma

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 Da

Monoisotopic Mass

150.104465066 Da

Boiling Point

227.5 °C

Heavy Atom Count

11

Density

0.975-0.981

LogP

2.23 (LogP)

UNII

2XP0J7754U

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

ATC Code

R - Respiratory system
R05 - Cough and cold preparations
R05C - Expectorants, excl. combinations with cough suppressants
R05CA - Expectorants
R05CA11 - Levoverbenone

Pictograms

Irritant

Irritant

Other CAS

1196-01-6
80-57-9

Wikipedia

Levoverbenone

Use Classification

Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-: ACTIVE

Dates

Last modified: 08-15-2023

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